Adrenoglomerulotropin (1-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline, CAS 1210-56-6), also known as MMTC, is an endogenous lipid-soluble beta-carboline derivative originally isolated from the pineal gland [1]. It is primarily procured as a highly specific reference standard for neuroendocrinology and adrenal cortex research due to its potent ability to selectively stimulate aldosterone secretion from the zona glomerulosa . Unlike broader-acting indoleamines, adrenoglomerulotropin provides a precise biochemical tool for investigating the pineal-adrenal axis, mineralocorticoid regulation, and the intersection of serotonergic and endocrine signaling pathways [2].
Substituting adrenoglomerulotropin with closely related beta-carbolines, such as pinoline (the 1-unsubstituted analog) or tetrahydroharmine (the 7-methoxy isomer), compromises experimental specificity in endocrine models . While pinoline exhibits high antioxidant capacity and serotonin reuptake inhibition, it lacks the 1-methyl group that optimizes adrenoglomerulotropin's selective interaction with adrenal zona glomerulosa receptors [1]. Furthermore, using generic mineralocorticoid agonists fails to replicate the distinct dual-action profile of adrenoglomerulotropin, which modulates both opiate/serotonergic receptors centrally and aldosterone secretion peripherally without elevating cortisol levels [2].
Adrenoglomerulotropin acts as a highly selective lipid factor that stimulates aldosterone secretion from the adrenal zona glomerulosa. In laboratory workflows, it achieves this without directly elevating cortisol levels, distinguishing its pathway from general ACTH-mediated adrenal activation and ensuring high assay reproducibility [1].
| Evidence Dimension | Aldosterone vs. Cortisol Secretion Specificity |
| Target Compound Data | Selective stimulation of aldosterone secretion |
| Comparator Or Baseline | Baseline ACTH or non-specific stimulants (elevate both aldosterone and cortisol) |
| Quantified Difference | Complete dissociation of mineralocorticoid stimulation from glucocorticoid release |
| Conditions | In vivo and in vitro adrenal zona glomerulosa models |
Allows buyers to procure a specific mineralocorticoid-stimulating standard that prevents confounding glucocorticoid cross-reactivity in endocrine assays.
In competitive binding assays, 1-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline demonstrates the capacity to competitively displace 3H-labelled naloxone and (D-ala2)-met enkephalinamide from opiate receptors. This specific binding profile differentiates it from purely serotonergic beta-carbolines, expanding its handling utility in multi-target neuropharmacological panels [1].
| Evidence Dimension | Opiate Receptor Displacement |
| Target Compound Data | Positive competitive displacement of 3H-naloxone |
| Comparator Or Baseline | 3H-labelled naloxone (baseline radioligand) |
| Quantified Difference | Significant reduction in radioligand binding via competitive opiate receptor affinity |
| Conditions | Brain membrane synaptosomal preparations |
Provides a dual-action neuropharmacological tool for buyers studying the intersection of opiate receptor signaling and endocrine regulation.
Adrenoglomerulotropin (MMTC) functions as an inhibitor of serotonin (5-HT) uptake, structurally analogous to pinoline but differentiated by its 1-methyl substitution. This structural modification alters its lipophilicity and receptor interaction kinetics, making it a distinct standard for serotonergic modulation in standard laboratory workflows .
| Evidence Dimension | 5-HT Uptake Inhibition |
| Target Compound Data | Active inhibition of 5-HT uptake |
| Comparator Or Baseline | Pinoline (1-unsubstituted analog) |
| Quantified Difference | Altered lipid-based receptor interaction due to the 1-methyl group |
| Conditions | In vitro serotonin uptake assays |
Crucial for procurement when evaluating structure-activity relationships (SAR) of beta-carbolines at the serotonin transporter.
The presence of the 1-methyl group on the 6-methoxy-1,2,3,4-tetrahydro-beta-carboline core strictly defines adrenoglomerulotropin's lipophilicity and receptor binding kinetics. This structural feature distinguishes it from pinoline (which lacks the methyl group), ensuring precise target engagement and suitability as a precursor in pineal-adrenal axis modeling [1].
| Evidence Dimension | Structural Substitution (Methylation) |
| Target Compound Data | 1-methyl-6-methoxy substitution |
| Comparator Or Baseline | Pinoline (6-methoxy, no 1-methyl) |
| Quantified Difference | Specific spatial conformation and altered lipophilicity required for adrenal targeting |
| Conditions | Receptor binding and functional endocrine assays |
Prevents experimental failure caused by substituting generic beta-carbolines that lack the specific 1-methyl-driven lipophilicity required for adrenal targeting.
Due to its highly selective stimulation of aldosterone without cortisol elevation, adrenoglomerulotropin is a primary reference standard for in vivo and in vitro models investigating pineal gland regulation of the adrenal zona glomerulosa [1].
Its proven ability to competitively displace naloxone while simultaneously inhibiting serotonin uptake makes this compound a rigorous candidate for complex neurochemical assays exploring the overlap between mood regulation and pain pathways [2].
As the 1-methylated analog of pinoline, adrenoglomerulotropin is procured for comparative SAR studies to determine how specific methyl and methoxy substitutions on the beta-carboline core influence lipophilicity, receptor affinity, and endocrine activity .